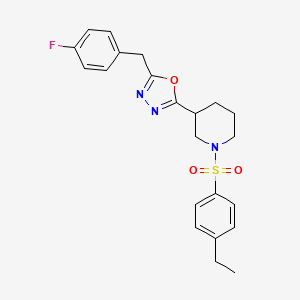![molecular formula C14H16N4O4 B14139540 (2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid CAS No. 958950-96-4](/img/structure/B14139540.png)
(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid is a synthetic organic compound that belongs to the class of benzotriazine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Benzotriazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Butanoyl Group: This step involves the acylation of the benzotriazine core using butanoyl chloride or a similar reagent.
Introduction of the Propanoic Acid Moiety: The final step involves the coupling of the intermediate with (S)-alanine or its derivatives under peptide coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated synthesis equipment and stringent quality control measures.
化学反应分析
Types of Reactions
(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: The benzotriazine core can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzotriazine oxides, while substitution could introduce various functional groups into the benzotriazine core.
科学研究应用
Chemistry
In chemistry, (2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Benzotriazine derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid would depend on its specific interactions with molecular targets. Typically, benzotriazine derivatives exert their effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include inhibition of enzyme activity or interference with signal transduction processes.
相似化合物的比较
Similar Compounds
- (2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid
- (2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]pentanoic acid
Uniqueness
What sets (2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid apart from similar compounds is its specific structure, which might confer unique biological activities or chemical reactivity. The presence of the propanoic acid moiety, for example, could influence its solubility and interaction with biological targets.
属性
CAS 编号 |
958950-96-4 |
|---|---|
分子式 |
C14H16N4O4 |
分子量 |
304.30 g/mol |
IUPAC 名称 |
(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid |
InChI |
InChI=1S/C14H16N4O4/c1-9(14(21)22)15-12(19)7-4-8-18-13(20)10-5-2-3-6-11(10)16-17-18/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,19)(H,21,22)/t9-/m0/s1 |
InChI 键 |
LXKDVNSQOHCDTC-VIFPVBQESA-N |
手性 SMILES |
C[C@@H](C(=O)O)NC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1 |
规范 SMILES |
CC(C(=O)O)NC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1 |
溶解度 |
22 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-4-ethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14139459.png)
![2-(4-propanoylpiperazin-1-yl)-3-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139468.png)
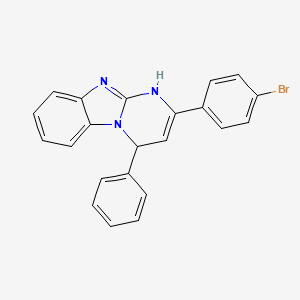

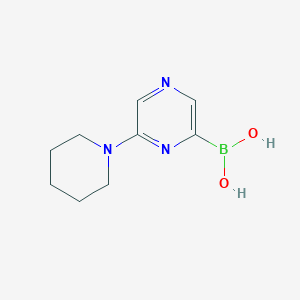
![4-(4-hydroxyphenyl)-1-methyl-6-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14139493.png)
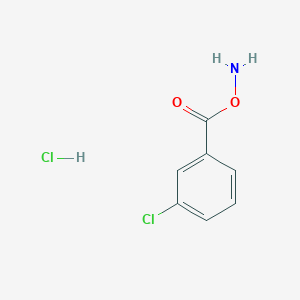
![N-benzyl-4-(tert-butyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14139499.png)
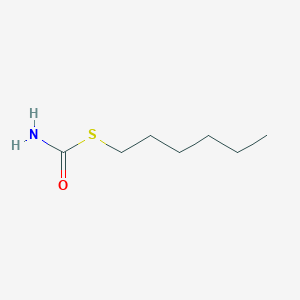
![1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one](/img/structure/B14139513.png)
